NH2-C4-Peg4-C5-cooh

PROTAC linker spacer length ternary complex geometry

Optimizing PROTAC ternary complex formation often fails due to generic PEG linkers lacking necessary hydrophobic balance and precise spatial reach. NH2-C4-PEG4-C5-COOH is a heterobifunctional linker featuring a 21-atom backbone and controlled lipophilic alkyl termini. - Enables precise SAR: Fills length gap between PEG4 (16 atoms) and PEG6 (24 atoms). - Enhances permeability: Alkyl-PEG hybrid architecture improves membrane interaction while maintaining solubility. - Orthogonal reactivity: Terminal amine and carboxylic acid allow stepwise, controlled PROTAC assembly without cross-reactivity.

Molecular Formula C18H37NO6
Molecular Weight 363.5 g/mol
Cat. No. B15543356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-C4-Peg4-C5-cooh
Molecular FormulaC18H37NO6
Molecular Weight363.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H37NO6/c19-9-5-1-2-6-10-22-12-14-24-16-17-25-15-13-23-11-7-3-4-8-18(20)21/h1-17,19H2,(H,20,21)
InChIKeyGDCUJGSSFQFKKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NH2-C4-PEG4-C5-COOH: Heterobifunctional PROTAC Linker


NH2-C4-PEG4-C5-COOH (molecular formula C₁₈H₃₇NO₆, MW 363.49) is a heterobifunctional polyethylene glycol (PEG)-based linker specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs) [1]. It features a terminal primary amine (–NH₂) on a four-carbon (C4) alkyl chain and a terminal carboxylic acid (–COOH) on a five-carbon (C5) alkyl chain, separated by a four-unit PEG spacer (PEG4) that confers hydrophilicity and flexibility [2]. This alkyl-PEG-alkyl hybrid architecture distinguishes it from simpler amine-PEG-acid linkers by providing balanced lipophilic-hydrophilic character and extended spatial reach, which are critical for optimizing ternary complex formation between E3 ligase, target protein, and the PROTAC molecule [3][4].

NH2-C4-PEG4-C5-COOH: Why Generic Substitution Fails


Substituting NH2-C4-PEG4-C5-COOH with a generic NH2-PEG4-COOH linker introduces unanticipated conformational and physicochemical changes that can critically impair PROTAC performance. Even minor structural modifications in the linker—such as the replacement of two methylene groups with oxygen atoms—can alter cell permeability by up to three orders of magnitude due to environment-dependent folding behaviors and hydrophobic interactions [1]. The C4 and C5 alkyl termini of NH2-C4-PEG4-C5-COOH provide a controlled hydrophobic microenvironment that modulates intramolecular interactions and influences ternary complex geometry, whereas pure PEG linkers lack this lipophilic character and may adopt different conformations in aqueous versus membrane environments [2]. Moreover, linker length itself is a primary determinant of degradation efficiency; studies have shown that GSPT1 degradation depends explicitly on the length of the flexible PEG chain linker, meaning that even small differences in spacer length can yield entirely different biological outcomes [3]. Therefore, generic substitution without rigorous experimental validation risks producing PROTACs with suboptimal permeability, solubility, or degradation potency—parameters that directly impact downstream assay reproducibility and lead candidate progression.

NH2-C4-PEG4-C5-COOH: Key Differentiation Evidence


Spacer Length and Geometry Advantage

NH2-C4-PEG4-C5-COOH possesses a 21-atom backbone (C4 alkyl + PEG4 + C5 alkyl) compared to the 16-atom backbone of the widely used NH2-PEG4-COOH (Amino-dPEG4-acid) [1]. This 31% increase in atom count extends the maximum end-to-end distance, providing greater conformational flexibility and the ability to span longer distances between E3 ligase and target protein binding sites. The optimal PROTAC linker length is typically reported to range from 12 to over 20 carbon-equivalent atoms, and NH2-C4-PEG4-C5-COOH falls within this empirically validated optimal window while offering a distinct alkyl-PEG-alkyl composition not found in simpler PEG-only linkers .

PROTAC linker spacer length ternary complex geometry molecular reach

Hydrophobic Alkyl Termini and Cell Permeability

Recent molecular dynamics (MD) simulations and NMR spectroscopy have demonstrated that the replacement of two methylene groups with oxygen atoms in a PROTAC linker—precisely the difference between alkyl and PEG segments—can alter cell permeability by nearly three orders of magnitude (1000-fold) [1]. The study found that PROTACs with alkyl linkers undergo hydrophobic collapse in aqueous environments, leading to folded, less polar conformations, whereas PEG linkers maintain similar polarities across polar and nonpolar environments. NH2-C4-PEG4-C5-COOH, with its hybrid C4 and C5 alkyl termini flanking a PEG4 core, is expected to exhibit intermediate conformational behavior: the alkyl segments provide controlled lipophilicity for membrane interaction, while the PEG4 core maintains aqueous solubility and reduces nonspecific binding. Pure PEG linkers such as NH2-PEG4-COOH lack this alkyl character and may display different permeability profiles [2].

PROTAC permeability alkyl linker hydrophobic collapse MD simulations

Linker Length and Degradation Potency

A 2026 structure-activity relationship study of Retro-2-based PROTACs demonstrated that GSPT1 degradation is explicitly dependent on the length of the flexible PEG chain linker [1]. The study synthesized PROTACs with variable-length PEG linkers and found that degradation efficiency varied significantly as a function of linker length. While the exact PEG4 unit in NH2-C4-PEG4-C5-COOH was not directly tested in this study, the finding establishes the broader principle that even incremental changes in PEG chain length produce measurable differences in degradation potency. NH2-C4-PEG4-C5-COOH, with its PEG4 core plus alkyl extensions, provides a distinct linker length and composition that cannot be emulated by shorter or longer PEG linkers (e.g., PEG2, PEG6, PEG8) without altering ternary complex geometry and consequently degradation efficiency [2].

PROTAC degradation linker length GSPT1 structure-activity relationship

Aqueous Solubility: PEG vs. Alkyl Linkers

PEG linkers confer significantly higher aqueous solubility compared to pure alkyl linkers of comparable length due to the presence of multiple ether oxygen atoms that participate in hydrogen bonding with water [1]. While pure alkyl linkers may offer advantages in membrane permeability, they often suffer from poor aqueous solubility, which complicates formulation and limits in vivo dosing. NH2-C4-PEG4-C5-COOH combines a solubility-enhancing PEG4 core (four ethylene glycol units) with short C4 and C5 alkyl termini, striking a balance that maintains workable aqueous solubility while providing the lipophilic character beneficial for membrane interaction [2]. Vendor solubility data indicate that the compound dissolves in DMSO and may be soluble in water and ethanol, consistent with the behavior of PEG-containing PROTAC linkers .

PROTAC solubility PEG linker alkyl linker aqueous formulation

Intermediate Linker Length Between PEG4 and PEG6

In PROTAC structure-activity relationship (SAR) campaigns, systematic variation of linker length is a standard optimization strategy to identify the optimal spatial arrangement for ternary complex formation . Common PEG-based linkers include PEG4 (16 atoms), PEG6 (24 atoms), and PEG8 (32 atoms). NH2-C4-PEG4-C5-COOH, with its 21-atom backbone, fills a distinct gap in this continuum, offering an intermediate length that is not achievable with standard PEGn linkers alone. The C4 and C5 alkyl segments add approximately 5 atoms to the core PEG4 spacer, providing a unique linker topology that may prove optimal for specific E3 ligase–POI pairs [1]. This linker is thus a valuable component in linker libraries for SAR studies, enabling finer granularity in length optimization .

PROTAC linker library spacer length optimization SAR linker design

NH2-C4-PEG4-C5-COOH: Key Application Scenarios


PROTAC Linker Library for SAR Studies

NH2-C4-PEG4-C5-COOH is ideally suited for inclusion in PROTAC linker libraries where systematic variation of linker length and composition is required. Its 21-atom backbone fills a length gap between standard PEG4 (16 atoms) and PEG6 (24 atoms) linkers, enabling finer granularity in SAR studies [1]. The alkyl-PEG-alkyl hybrid architecture also provides a distinct physicochemical profile compared to pure PEG or pure alkyl linkers, allowing researchers to probe the effects of linker lipophilicity on ternary complex formation, cell permeability, and degradation efficiency [2]. Procurement of this linker alongside NH2-PEG4-COOH and longer PEGn-COOH linkers supports comprehensive linker optimization campaigns [3].

Membrane Permeability and Oral Bioavailability

For PROTAC programs aiming for oral administration, linker design is a critical determinant of passive cell permeability. The alkyl termini of NH2-C4-PEG4-C5-COOH introduce controlled hydrophobicity that can enhance membrane interaction while the PEG4 core maintains aqueous solubility—a combination that has been shown in MD simulations to produce distinct conformational behaviors with significant permeability consequences [1]. Researchers developing VHL-based or CRBN-based PROTACs where permeability is a bottleneck can use this linker to empirically test the hypothesis that hybrid alkyl-PEG linkers outperform pure PEG linkers in crossing cell membranes while avoiding the solubility and aggregation issues of pure alkyl linkers [2].

Extended E3–POI Distance PROTACs

Structural biology or computational modeling may indicate that the distance between the E3 ligase binding site and the target protein binding site exceeds the reach of shorter linkers such as NH2-PEG4-COOH (16 atoms) [1]. NH2-C4-PEG4-C5-COOH provides an additional 5 atoms of spacer length, which can be critical for achieving productive ternary complex formation and efficient ubiquitination. This linker is particularly valuable for PROTACs targeting large protein-protein interaction interfaces or proteins with deep binding pockets where a longer linker is required to span the distance without inducing steric clashes [2].

Orthogonal Conjugation of Amine/Carboxyl Payloads

NH2-C4-PEG4-C5-COOH is a heterobifunctional linker with orthogonal reactive handles: a primary amine for coupling to carboxyl-containing ligands (via EDC/NHS chemistry) and a carboxylic acid for coupling to amine-containing ligands (after activation) [1]. This orthogonal reactivity enables stepwise, controlled assembly of PROTACs or other bifunctional molecules (e.g., fluorescent probes, antibody-drug conjugates) without cross-reactivity or polymerization [2]. The PEG4 spacer further improves conjugate solubility and reduces aggregation, which is especially important when working with hydrophobic warheads or E3 ligase ligands [3].

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